molecular formula C7H6Cl2N2O B7619161 N-(4,5-dichloropyridin-2-yl)acetamide

N-(4,5-dichloropyridin-2-yl)acetamide

Cat. No.: B7619161
M. Wt: 205.04 g/mol
InChI Key: QUCZTMODPVWPBK-UHFFFAOYSA-N
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Description

N-(4,5-Dichloropyridin-2-yl)acetamide is a high-purity chemical compound offered for research and development purposes. This acetamide-functionalized dichloropyridine serves as a valuable synthetic intermediate in various scientific fields. Researchers utilize this and similar dichloropyridine derivatives, such as N-(4,5-Dichloropyridin-2-yl)pivalamide and 2-Chloro-N-(3,5-dichloropyridin-2-yl)acetamide , in organic synthesis and pharmaceutical development. The presence of both acetamide and halogen substituents on the pyridine ring makes it a versatile building block for constructing more complex molecules, potentially for use in agrochemical and material science research. Based on the handling of similar substances, appropriate safety precautions should be observed . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,5-dichloropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-4(12)11-7-2-5(8)6(9)3-10-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCZTMODPVWPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The dichloropyridine moiety distinguishes N-(4,5-dichloropyridin-2-yl)acetamide from other acetamide derivatives. Key structural comparisons include:

Compound Name Substituents on Pyridine/Aromatic Ring Key Functional Groups Biological Activity (if reported)
This compound 4-Cl, 5-Cl Acetamide at position 2 Not explicitly reported
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-methoxybenzyl, methyl on pyridazinone Acetamide, pyridazinone core FPR2 agonist, chemotaxis activation
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide 6-Cl, benzo[d]thiazolylsulfonyl Piperazinyl-sulfonyl linkage Antifungal activity
N-(3-methyl-5-sulfo-1,3,4-thiadiazol-2-ylidene)acetamide Thiadiazole ring with sulfonate Thiadiazole-acetamide hybrid Methazolamide metabolite
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-methylpyridine, pyrimidinylsulfanyl Sulfanyl linker Intermediate for bioactive agents

Key Observations :

  • Heterocyclic Modifications: Thiadiazole () or pyridazinone () cores introduce distinct electronic and steric effects, influencing receptor binding or metabolic stability.
  • Bioactivity : Antifungal activity in is linked to the 6-chloropyridinyl group, suggesting halogen positioning is critical for target interactions.

Spectroscopic and Analytical Data

IR and NMR Trends :

  • C=O Stretch : All acetamide derivatives show IR peaks near 1700 cm⁻¹ (e.g., 1730 cm⁻¹ in ).
  • ¹H-NMR : The acetamide methyl group typically resonates at δ ~2.10 ppm (), while pyridine protons appear downfield (δ 7.3–8.5 ppm). Chlorine substituents may deshield adjacent protons.

Elemental Analysis :

  • Acetamide derivatives generally align with calculated C, H, N, and S percentages (e.g., reports <1% deviation).

Preparation Methods

Direct Acetylation of 2-Amino-4,5-dichloropyridine

The most straightforward method involves acetylation of 2-amino-4,5-dichloropyridine using acetylating agents such as acetyl chloride or acetic anhydride .

Procedure :
2-Amino-4,5-dichloropyridine is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) and treated with acetyl chloride in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. The reaction typically proceeds at 20–30°C for 4–6 hours, yielding crude N-(4,5-dichloropyridin-2-yl)acetamide, which is purified via recrystallization from isopropyl alcohol.

Key Parameters :

  • Solvent : Tetrahydrofuran (THF) or acetonitrile (1–3 volumes relative to substrate).

  • Molar Ratio : 1.1–1.2 equivalents of acetyl chloride to amine.

  • Yield : 75–85% after recrystallization.

Multi-Step Synthesis from 2-Chloro-4,5-dichloropyridine

When 2-amino-4,5-dichloropyridine is unavailable, a two-step synthesis from 2-chloro-4,5-dichloropyridine is employed:

Amination of 2-Chloro-4,5-dichloropyridine

The chloropyridine undergoes nucleophilic aromatic substitution with aqueous ammonia or ammonium hydroxide under high-temperature conditions (120–150°C) in a sealed reactor. Catalysts such as copper(I) iodide or palladium(II) acetate improve regioselectivity and yield.

Optimized Conditions :

  • Temperature : 140°C for 12–18 hours.

  • Catalyst : 5 mol% CuI.

  • Yield : 60–70%.

Acetylation of the Intermediate Amine

The resultant 2-amino-4,5-dichloropyridine is acetylated as described in Section 1.1.

Advanced Catalytic Methods

Rhodium-Catalyzed Reductive Acetylation

Recent advances utilize rhodium on carbon (Rh/C) with hydrazine hydrate to reduce nitro precursors in situ, followed by acetylation. For example, 2-nitro-4,5-dichloropyridine is reduced to the amine, which is immediately acetylated without isolation.

Advantages :

  • Avoids isolation of unstable intermediates.

  • Yield : 80–90%.

Conditions :

  • Reductant : Hydrazine hydrate (2.0 equivalents).

  • Catalyst : 5 wt% Rh/C.

  • Solvent : 1,4-Dioxane at 80°C.

Purification and Crystallization Techniques

Solvent-Based Recrystallization

Crude this compound is purified using mixed solvents (e.g., ethyl acetate/hexanes or isopropyl alcohol/water) to remove unreacted starting materials and inorganic salts.

Optimized Protocol :

  • Dissolve crude product in hot isopropyl alcohol (5 volumes).

  • Cool to 0–5°C for 10–15 hours to precipitate crystals.

  • Purity : >99% by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.25 (d, J = 5.6 Hz, 1H, pyridine-H), 7.98 (s, 1H, pyridine-H), 2.10 (s, 3H, CH₃).

  • FT-IR : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C–Cl).

X-ray Diffraction (XRPD)

The crystalline form exhibits characteristic peaks at 2θ = 12.4°, 15.8°, and 24.6°, confirming the α-polymorph.

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/SolventYield (%)Purity (%)
Direct Acetylation2-Amino-4,5-dichloropyridineAcCl, THF8599
Multi-Step Synthesis2-Chloro-4,5-dichloropyridineCuI, NH₄OH6597
Reductive Acetylation2-Nitro-4,5-dichloropyridineRh/C, Hydrazine9099

Challenges and Optimization Strategies

Regioselectivity in Amination

The amination of 2-chloro-4,5-dichloropyridine may yield regioisomers if reaction conditions are suboptimal. Increasing the ammonia concentration to 28–30% and using copper(I) iodide suppresses side reactions.

Byproduct Formation During Acetylation

Over-acetylation can occur with excess acetyl chloride. Strict stoichiometric control (1.1 equivalents) and low temperatures (0–10°C) mitigate this.

Industrial-Scale Production Considerations

Solvent Recovery

Tetrahydrofuran and isopropyl alcohol are recycled via distillation, reducing costs and environmental impact .

Q & A

Q. How can computational methods predict metabolic pathways and toxicity?

  • Methodological Answer :
  • In silico metabolism : Use GLORY or MetaPrint2D to predict cytochrome P450-mediated oxidation sites (e.g., pyridine ring vs. acetamide).
  • Toxicity prediction : Employ Derek Nexus or ProTox-II to assess hepatotoxicity and mutagenicity risks.
  • MD simulations : Model interactions with serum albumin to predict plasma protein binding .

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